molecular formula C9H8ClN B1625113 3-(3-Chlorophenyl)propanenitrile CAS No. 21640-47-1

3-(3-Chlorophenyl)propanenitrile

Cat. No.: B1625113
CAS No.: 21640-47-1
M. Wt: 165.62 g/mol
InChI Key: SIVZCEQMVXDAIM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a three-carbon chain, which is further connected to a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Chlorophenyl)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

3-(3-Chlorophenyl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in its role as an anticonvulsant, it is believed to interact with neuronal voltage-sensitive sodium and L-type calcium channels, modulating their activity and thereby exerting its effects .

Comparison with Similar Compounds

3-(3-Chlorophenyl)propanenitrile can be compared with other similar compounds, such as:

    3-(2-Chlorophenyl)propanenitrile: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.

    3-(4-Chlorophenyl)propanenitrile: Another positional isomer, with the chlorine atom in the para position.

Properties

IUPAC Name

3-(3-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZCEQMVXDAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440286
Record name 3-(3-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21640-47-1
Record name 3-(3-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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